molecular formula C17H15ClN4O2 B11207179 1-(2-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11207179
M. Wt: 342.8 g/mol
InChI Key: CTETWRIQTRQSQI-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine and 2-methoxybenzyl chloride as the primary starting materials.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and sodium azide.

    Amidation: The final step involves the amidation of the triazole ring with a suitable carboxylic acid derivative to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which play a crucial role in various biochemical pathways. By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, leading to its antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-24-16-9-5-2-6-12(16)10-19-17(23)14-11-22(21-20-14)15-8-4-3-7-13(15)18/h2-9,11H,10H2,1H3,(H,19,23)

InChI Key

CTETWRIQTRQSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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